molecular formula C14H10BrN5S B12196831 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine

Cat. No.: B12196831
M. Wt: 360.23 g/mol
InChI Key: QSRGCZLYZDBJOL-UHFFFAOYSA-N
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Description

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine is a complex heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure, which includes a benzimidazole moiety linked to a brominated imidazo[1,2-a]pyrimidine, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a suitable brominated pyrimidine precursor. The key steps include:

    Formation of Benzimidazole: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Thiomethylation: The benzimidazole derivative is then thiomethylated using a thiomethylating agent such as methyl iodide in the presence of a base.

    Cyclization: The thiomethylated benzimidazole is then reacted with a brominated pyrimidine under conditions that promote cyclization, typically involving a base and a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an anticancer or antimicrobial agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Another heterocyclic compound with similar structural features.

    2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)methyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one: A compound with a similar benzimidazole-thiomethyl linkage but different core structures.

Uniqueness

2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-bromoimidazo[1,2-a]pyrimidine is unique due to its combination of a benzimidazole moiety with a brominated imidazo[1,2-a]pyrimidine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10BrN5S

Molecular Weight

360.23 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanylmethyl)-3-bromoimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C14H10BrN5S/c15-12-11(17-13-16-6-3-7-20(12)13)8-21-14-18-9-4-1-2-5-10(9)19-14/h1-7H,8H2,(H,18,19)

InChI Key

QSRGCZLYZDBJOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(N4C=CC=NC4=N3)Br

Origin of Product

United States

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